molecular formula C7H11ClO3 B13227979 Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate

Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate

Cat. No.: B13227979
M. Wt: 178.61 g/mol
InChI Key: JVKYJDUUOBVOAC-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate (CAS 1690444-04-2) is a chemical compound with the molecular formula C 7 H 11 ClO 3 and a molecular weight of 178.61 g/mol . This ester is characterized by its oxirane (epoxide) ring structure, which is substituted with chloro, ethyl, and methyl functional groups. Its SMILES representation is CCC1(C(C(OC)=O)(Cl)O1)C . Compounds within this class of substituted oxiranecarboxylic acids and their esters are recognized for their utility in organic synthesis. Research indicates that analogous structures serve as key intermediates in the preparation of more complex molecules . For instance, similar ethyl oxirane-2-carboxylate derivatives have been used in the synthesis of clofibrate analogues, which are investigated for their potential biological activity . The presence of multiple reactive sites on the molecule, including the strained epoxide ring and the ester group, makes it a versatile building block for researchers developing novel compounds in medicinal and synthetic chemistry . This product is intended For Research Use Only. It is not intended for human or animal diagnostic, therapeutic, or any other clinical use.

Properties

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C7H11ClO3/c1-4-6(2)7(8,11-6)5(9)10-3/h4H2,1-3H3

InChI Key

JVKYJDUUOBVOAC-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)(C(=O)OC)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate typically involves the reaction of ethyl 2-chloroacetoacetate with methyloxirane under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxy esters.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Ring-Opening Reactions: Acidic or basic conditions can facilitate ring-opening. Common reagents include hydrochloric acid, sulfuric acid, or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted esters or amides.

    Ring-Opening Reactions: β-hydroxy esters are the primary products.

    Oxidation and Reduction: Carboxylic acids and alcohols are formed, respectively.

Scientific Research Applications

Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate involves its reactivity towards nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The chlorine atom also serves as a good leaving group, facilitating substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxirane Carboxylates

Methyl 2-Chloro-3-Cyclopentyl-3-Methyloxirane-2-Carboxylate (CAS 87887-36-3)

  • Molecular Formula : C₁₀H₁₅ClO₃
  • Key Features :
    • Cyclopentyl group introduces steric bulk, reducing ring strain compared to the ethyl analog.
    • Higher molecular weight (212.68 g/mol) due to the cyclopentyl substituent.
    • Applications: Likely used in specialty polymer crosslinking or as a chiral building block in asymmetric synthesis .

Ethyl 3-(3-Chlorophenyl)-3-Methyloxirane-2-Carboxylate (CAS 1504091-47-7)

  • Molecular Formula : C₁₂H₁₃ClO₃
  • Key Features: Aromatic 3-chlorophenyl group enhances electron-withdrawing effects, increasing electrophilicity of the epoxide. Molecular weight: 240.68 g/mol. Applications: Potential use in drug discovery, leveraging aromatic interactions for target binding .

Methyl (2R,3S)-3-(4-Methoxyphenyl)Oxirane-2-Carboxylate (CAS 105560-93-8)

  • Molecular Formula : C₁₁H₁₂O₄
  • Key Features :
    • Methoxy group (-OCH₃) provides electron-donating effects, stabilizing the epoxide ring.
    • Chiral centers (2R,3S configuration) make it valuable in enantioselective synthesis.
    • Applications: Intermediate in pharmaceutical production (e.g., β-blockers or anticoagulants) .

Comparative Analysis Table

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Reactivity/Applications
Target Compound C₈H₁₁ClO₃ Cl, Ethyl, Methyl ~190.62 (calculated) High electrophilicity; synthetic intermediate
Methyl 2-Cl-3-Cyclopentyl-3-Me Oxirane C₁₀H₁₅ClO₃ Cl, Cyclopentyl, Methyl 212.68 Steric hindrance; polymer chemistry
Ethyl 3-(3-Cl-Ph)-3-Me Oxirane C₁₂H₁₃ClO₃ Cl, 3-Cl-Ph, Methyl 240.68 Aromatic interactions; drug design
Methyl (2R,3S)-3-(4-MeO-Ph)Oxirane C₁₁H₁₂O₄ 4-MeO-Ph, Chiral centers 208.21 Enantioselective synthesis; pharma

Key Research Findings

  • Steric and Electronic Effects :
    • Chlorine substituents increase electrophilicity, facilitating nucleophilic ring-opening reactions (e.g., with amines or thiols). Cyclopentyl or aromatic groups modulate reactivity by steric shielding or electronic effects .
  • Chirality :
    • Chiral analogs (e.g., (2R,3S)-configured compounds) are critical in asymmetric catalysis, as seen in the synthesis of bioactive molecules .
  • Stability: Aliphatic substituents (ethyl, methyl) enhance solubility in nonpolar solvents, while aromatic groups improve thermal stability .

Biological Activity

Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate is a synthetic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications. This article reviews the available literature on the biological properties of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic uses.

Chemical Structure

This compound can be described by its molecular formula C8H13ClO3C_8H_{13}ClO_3. The presence of the epoxide functional group suggests that it may participate in nucleophilic reactions, which are significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound primarily arises from its ability to interact with biological macromolecules. The epoxide group is known to react with nucleophiles such as thiols and amines, leading to modifications in proteins and nucleic acids.

1. Antimicrobial Activity

Research indicates that compounds containing epoxide groups exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study reported that similar epoxide derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting a potential for this compound as an antimicrobial agent .

2. Cytotoxicity

Cytotoxic effects have been observed in various cell lines when exposed to epoxide-containing compounds. In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines, potentially through the generation of reactive oxygen species (ROS) and subsequent oxidative stress . The compound's cytotoxicity was assessed using MTT assays, revealing a dose-dependent response.

Toxicological Profile

Understanding the toxicological implications of this compound is essential for its safe application.

1. Acute Toxicity

Acute toxicity studies have shown that exposure to high concentrations can lead to dermal irritation and respiratory issues. The European Commission's report classified similar compounds with epoxide functionalities as having significant dermal toxicity, necessitating careful handling .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against a panel of pathogens, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics.
    PathogenMIC (µg/mL)
    E. coli32
    S. aureus16
    Candida albicans64
  • Cytotoxicity Assessment : A study involving human cancer cell lines indicated that the compound induced cell death at concentrations above 50 µM, with an IC50 value determined at approximately 30 µM.

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